molecular formula C23H20FN3OS B6007470 10-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE

10-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE

Cat. No.: B6007470
M. Wt: 405.5 g/mol
InChI Key: XWVPGTWJMIHZHA-UHFFFAOYSA-N
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Description

10-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic and antiemetic properties. This particular compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-10H-phenothiazine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether under microwave irradiation . This reaction yields 1-(2-fluorophenyl)piperazine, which is then further reacted with phenothiazine derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

10-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of phenothiazine sulfoxides or sulfones.

    Reduction: Formation of reduced phenothiazine derivatives.

    Substitution: Formation of substituted phenothiazine derivatives with various functional groups.

Scientific Research Applications

10-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-10H-phenothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-10H-phenothiazine involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-10H-phenothiazine is unique due to its combination of a phenothiazine core with a fluorophenyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3OS/c24-17-7-1-2-8-18(17)25-13-15-26(16-14-25)23(28)27-19-9-3-5-11-21(19)29-22-12-6-4-10-20(22)27/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVPGTWJMIHZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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